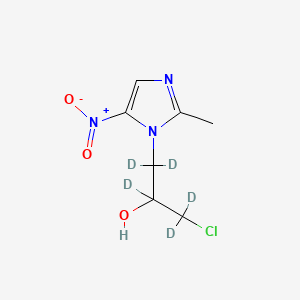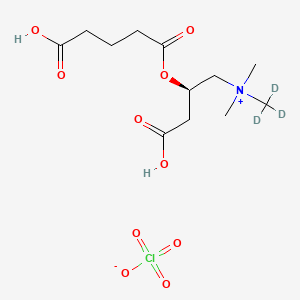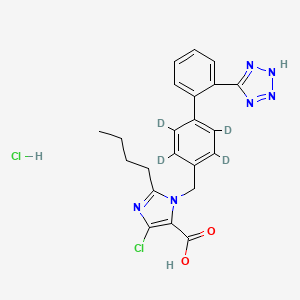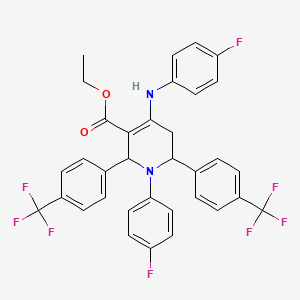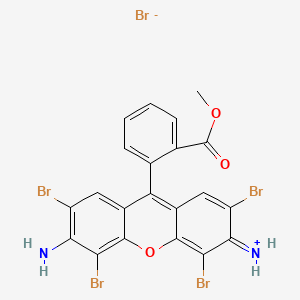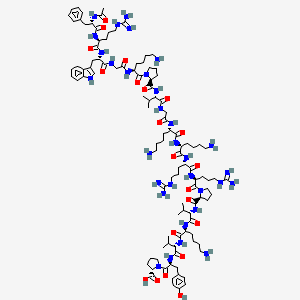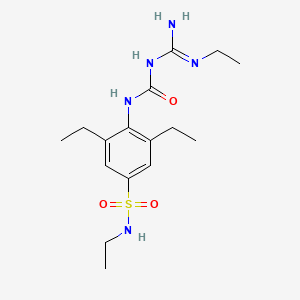
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a nucleoside analog Nucleoside analogs are molecules that resemble natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar moiety and a purine base.
Glycosylation Reaction: The protected sugar is reacted with the purine base under acidic or basic conditions to form the nucleoside analog. Common reagents used in this step include Lewis acids like trimethylsilyl trifluoromethanesulfonate or bases like sodium hydride.
Deprotection: The protecting groups on the sugar moiety are removed using specific reagents, such as acids or bases, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the hydroxymethyl group, leading to the formation of reduced analogs.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted nucleoside analogs with varying functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, this compound is explored for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and potential therapeutic benefits make it a valuable candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of (2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, and interferes with their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is unique due to its specific structural features, such as the presence of a chlorine atom on the purine base and a methoxy group on the sugar moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C11H14ClN5O4 |
|---|---|
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
(2R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,6?,7+,10-/m1/s1 |
Clé InChI |
MDXXTTIZSFJMOD-HMEJCUHCSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


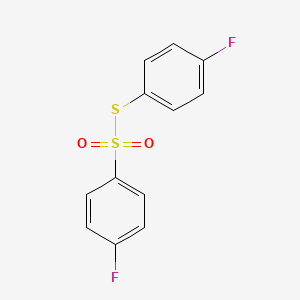

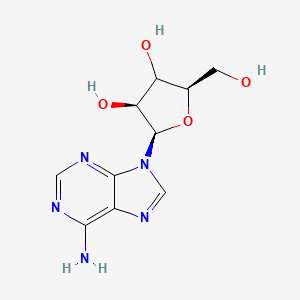

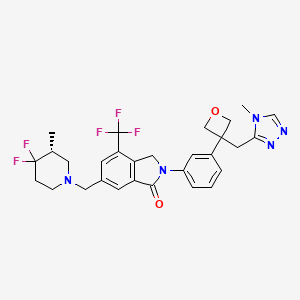
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
